(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O4/c25-18-3-1-2-17(10-18)13-29-14-27-23-19(24(29)32)12-28-30(23)9-8-26-22(31)7-5-16-4-6-20-21(11-16)34-15-33-20/h1-7,10-12,14H,8-9,13,15H2,(H,26,31)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEJMYFVINFMQF-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties.
- A pyrazolo[3,4-d]pyrimidine core that contributes to its biological activity.
Molecular Formula
- Molecular Weight : The molecular weight and detailed structure can be derived from the IUPAC name and associated chemical data.
Antimicrobial Activity
Recent research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance:
- Inhibition of Mycobacterium tuberculosis : Compounds with similar structural features have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported in the low micromolar range (e.g., 5.2 µM) .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase enzymes (COX). Studies indicate:
- COX Inhibition : Compounds structurally related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide demonstrate competitive inhibition of COX enzymes, with IC50 values as low as 0.725 µM for certain derivatives .
Cytotoxicity
The cytotoxic effects of the compound have been assessed in various cancer cell lines:
- Cell Viability Assays : The compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. For example, derivatives showed varying degrees of cytotoxicity with CC50 values indicating effective concentrations .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contributing to cytotoxic effects.
Study 1: Antimycobacterial Activity
A study evaluated several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold against Mycobacterium tuberculosis. Among them, a derivative featuring the benzo[d][1,3]dioxole moiety displayed an MIC of 5.9 µM, indicating strong potential for further development as an antitubercular agent .
Study 2: Anti-inflammatory Efficacy
In another investigation focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit COX enzymes. Results showed that certain analogs had significantly lower IC50 values compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting enhanced efficacy .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
Example Compound (): N-Substituted derivatives of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one are synthesized via reactions with chloroacetamides. These compounds differ in substituents at the pyrazolo-pyrimidinone core (e.g., 4-chlorobenzyl vs. 3-chlorobenzyl in the target compound).
Pyrimido[4,5-d]pyrimidinone Acrylamides ()
Example Compounds:
- 3f: N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (95.2% purity)
- 3g: N-(3-(2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (98.0% purity)
These analogs share the acrylamide functionality but differ in core structure (pyrimido[4,5-d]pyrimidinone vs. pyrazolo[3,4-d]pyrimidinone). The morpholinophenyl and piperidinyl substituents in 3f and 3g introduce basic nitrogen atoms, which may improve solubility compared to the target compound’s benzodioxole group. Both analogs were characterized via ¹H NMR and HRMS, with purity confirmed by HPLC, suggesting similar analytical workflows for the target compound .
Oxazolone-Derived Acrylamides ()
Example Compound: (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) This compound features an oxazolone-derived acrylamide with nitro and tolyl substituents. Unlike the target compound, the nitro group is strongly electron-withdrawing, which may reduce metabolic stability but enhance electrophilicity for covalent interactions.
1,2,3-Dithiazole Derivatives (–12)
While structurally distinct, chloro-substituted 1,2,3-dithiazoles (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines) highlight the role of halogens in modulating reactivity. The 3-chlorobenzyl group in the target compound may similarly influence electronic properties or participate in halogen bonding .
Key Research Findings and Trends
Substituent Effects :
- Electron-rich groups (benzodioxole) may enhance π-π stacking in biological targets.
- Halogenated substituents (3-chlorobenzyl) improve lipophilicity and binding specificity .
Synthetic Robustness : Common methods include reflux condensation, TLC monitoring, and recrystallization, indicating scalable and reproducible routes for such complex molecules .
Q & A
Q. What synthetic routes are reported for pyrazolo[3,4-d]pyrimidinone cores in acrylamide derivatives?
The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via N-alkylation of pyrazole precursors. For example, describes the reaction of acid chlorides with pyrazole intermediates in chloroform, using triethylamine as a base, to form N-acylated derivatives. Key steps include:
- Reagent optimization : Triethylamine is critical for neutralizing HCl byproducts.
- Purification : Crude products are washed with NaHCO₃ to remove unreacted acid chlorides .
For acrylamide coupling, details the use of (E)-configured acrylamides synthesized via condensation of benzo[d][1,3]dioxol-5-ylacrylic acid with ethylenediamine derivatives under mild conditions (room temperature, 18–24 hours) .
Q. How is the stereochemistry (Z/E) of the acrylamide moiety confirmed?
The (Z)-configuration is verified using 1H NMR coupling constants and NOESY experiments . For instance, reports a coupling constant of J = 15.2 Hz for the trans (E)-isomer in 1H NMR, whereas the (Z)-isomer would exhibit a smaller coupling constant (<12 Hz). X-ray crystallography (e.g., ) can resolve ambiguities by directly visualizing spatial arrangements .
Q. What analytical techniques are used to characterize the compound’s purity and structure?
- 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., methylene protons in benzo[d][1,3]dioxole at δ 5.96 ppm ).
- ESI-MS : Validates molecular weight (e.g., m/z 356.20 [M+H]+ in ).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (applied in for dichlorobenzamide derivatives) .
Advanced Research Questions
Q. How do substituents on the pyrazolo[3,4-d]pyrimidinone core influence biological activity?
Structure-activity relationship (SAR) studies suggest:
- 3-Chlorobenzyl group : Enhances lipophilicity and target binding (e.g., in , N-substituted pyrazolo[3,4-d]pyrimidinones showed improved anticonvulsant activity vs. unsubstituted analogs).
- Acrylamide linker : The (Z)-configuration may improve metabolic stability compared to (E)-isomers .
Methodological approach : - Synthesize analogs with varying substituents (e.g., 4-methoxy vs. 4-chloro).
- Test in vitro/in vivo models (e.g., enzyme inhibition assays in ) .
Q. How can conflicting solubility and bioavailability data be resolved for this compound?
Contradictions may arise from:
- Crystallinity vs. amorphous form : X-ray diffraction (as in ) identifies polymorphs affecting solubility.
- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to the benzo[d][1,3]dioxole ring without disrupting π-π stacking .
Experimental design : - Use dynamic light scattering (DLS) to assess aggregation.
- Perform parallel artificial membrane permeability assays (PAMPA) to correlate logP with absorption .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity profiling : Screen against kinase panels (e.g., 200+ kinases) to identify promiscuous binding.
- Molecular docking : Align the pyrazolo[3,4-d]pyrimidinone core with ATP-binding pockets (e.g., using PDB structures referenced in ).
- Proteomics : Use SILAC labeling to track downstream signaling changes .
Q. How are metabolic degradation pathways analyzed for this acrylamide derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
